5-Aminosalicylic acid
Overview
Description
Mechanism of Action
Target of Action
Mesalamine, also known as 5-aminosalicylic acid (5-ASA), primarily targets the colonic epithelial cells . It is speculated that mesalamine decreases the synthesis of prostaglandin and leukotriene , modulating the inflammatory response derived from the cyclooxygenase and lipooxygenase pathways .
Mode of Action
It is thought to modulate local chemical mediators of the inflammatory response, especiallyleukotrienes . It is also postulated to be a free radical scavenger or an inhibitor of tumor necrosis factor (TNF) . The action of mesalamine is topical rather than systemic .
Biochemical Pathways
Mesalamine is believed to block the activity of cyclooxygenase and lipoxygenase , thereby reducing the production of prostaglandins and leukotrienes . These are key mediators in the inflammatory process. By inhibiting these pathways, mesalamine helps to decrease inflammation in the colon and alleviate the symptoms associated with ulcerative colitis .
Pharmacokinetics
Oral mesalamine pharmacokinetics were nonlinear when mesalamine extended-release capsules were dosed from 250 mg to 1 g four times daily, with steady-state mesalamine plasma concentrations increasing about nine times, from 0.14 mcg/mL to 1.21 mcg/mL, suggesting saturable first-pass metabolism . Mesalamine is poorly absorbed from the colon and is largely excreted in the stool . The extent of absorption is dependent upon the retention time of the drug product, and there is considerable individual variation .
Result of Action
The primary result of mesalamine’s action is the reduction of inflammation in the colon, which helps to alleviate the symptoms of ulcerative colitis . This includes a decrease in the frequency of bowel movements, a reduction in rectal bleeding, and an improvement in the overall condition of the colon as observed during endoscopy .
Action Environment
The action of mesalamine is largely confined to the colon, where it exerts its effects topically on the colonic epithelial cells . The environment within the colon, including the presence of certain bacteria, can influence the action of mesalamine. For instance, bacteria in the colon can break down sulfasalazine, a prodrug of mesalamine, allowing for the release and action of mesalamine . Furthermore, the pH within the colon can affect the dissolution and absorption of certain mesalamine formulations .
Biochemical Analysis
Biochemical Properties
Mesalamine acts by inhibiting the production of cyclo-oxygenase and prostaglandin, thromboxane synthetase, platelet activating factor synthetase, and interleukin-1 by macrophages . It also decreases the production of immunoglobulin by plasma cells .
Cellular Effects
Mesalamine has significant effects on various types of cells and cellular processes. It reduces the acute inflammatory response in inflammatory bowel disease . It also influences cell function by altering the production of certain enzymes and proteins .
Molecular Mechanism
The molecular mechanism of Mesalamine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, primarily by inhibiting the production of certain enzymes and proteins involved in inflammation .
Temporal Effects in Laboratory Settings
In laboratory settings, Mesalamine demonstrates stability and long-term effects on cellular function . It is released in a sustained manner over 18 hours, with 50% of the drug released by the end of 12 hours .
Dosage Effects in Animal Models
The effects of Mesalamine vary with different dosages in animal models
Metabolic Pathways
Mesalamine is involved in several metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels
Transport and Distribution
Mesalamine is transported and distributed within cells and tissues
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Aminosalicylic acid can be synthesized through several methods. One common method involves the nitration of salicylic acid to produce 5-nitrosalicylic acid, which is then reduced to mesalamine using a suitable reducing agent . The reaction conditions typically involve controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods: In industrial settings, mesalamine is produced using large-scale chemical reactors where the nitration and reduction processes are optimized for efficiency and cost-effectiveness. The final product is then purified through crystallization or other separation techniques to achieve the desired pharmaceutical grade .
Chemical Reactions Analysis
Types of Reactions: 5-Aminosalicylic acid undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinone derivatives under specific conditions.
Reduction: The reduction of 5-nitrosalicylic acid to mesalamine is a key step in its synthesis.
Substitution: this compound can participate in substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include ceruloplasmin and laccase.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Strong bases or nucleophiles are typically employed in substitution reactions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: this compound from 5-nitrosalicylic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Aminosalicylic acid has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the behavior of aminosalicylates in various chemical reactions.
Medicine: Extensively used in the treatment of inflammatory bowel diseases.
Comparison with Similar Compounds
Sulfasalazine: A prodrug that is metabolized into mesalamine and sulfapyridine in the colon.
Olsalazine: Another prodrug that is converted into mesalamine in the colon.
Balsalazide: Also a prodrug that releases mesalamine in the colon.
Uniqueness of 5-Aminosalicylic acid: this compound is unique in that it is the active moiety directly responsible for the therapeutic effects seen in the treatment of inflammatory bowel diseases. Unlike its prodrug counterparts, mesalamine does not require metabolic activation, which can lead to a more predictable and consistent therapeutic response .
Properties
IUPAC Name |
5-amino-2-hydroxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3,9H,8H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBOPZPXVLCULAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 | |
Record name | 5-AMINOSALICYLIC ACID | |
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Record name | mesalazine | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Mesalazine | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
35589-28-7 (mono-hydrochloride salt), 6291-36-7 (hydrochloride) | |
Record name | Mesalamine [USAN:USP] | |
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DSSTOX Substance ID |
DTXSID5024506 | |
Record name | 5-Aminosalicylic acid | |
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Molecular Weight |
153.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
5-aminosalicylic acid appears as odorless white to pinkish crystals or purplish-tan powder. Aqueous solutions acidic (pH approximately 4.1 at 0.8 mg/L water). (NTP, 1992), White to pinkish solid; [Merck Index] Purplish tan solid; [NTP] Powder; [Alfa Aesar MSDS], Solid | |
Record name | 5-AMINOSALICYLIC ACID | |
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Record name | Mesalamine | |
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Record name | Mesalazine | |
Source | Human Metabolome Database (HMDB) | |
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Solubility |
less than 1 mg/mL at 70 °F (NTP, 1992), Slightly soluble in water, alcohol; more soluble in hot water; soluble in hydrochloric acid, Insoluble in ethanol, 1.22e+01 g/L | |
Record name | 5-AMINOSALICYLIC ACID | |
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Record name | Mesalazine | |
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Record name | MESALAMINE | |
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Record name | Mesalazine | |
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Vapor Pressure |
0.00000006 [mmHg] | |
Record name | Mesalamine | |
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Mechanism of Action |
Although the mechanism of action of mesalazine is not fully understood, it is believed to possess a topical anti-inflammatory effect on colonic epithelial cells. Mucosal production of arachidonic acid metabolites, both through the cyclooxygenase pathways, i.e., prostanoids, and through the lipoxygenase pathways, i.e., leukotrienes and hydroxyeicosatetraenoic acids, is increased in patients with chronic inflammatory bowel disease, and it is possible that mesalazine diminishes inflammation by blocking cyclooxygenase and inhibiting prostaglandin production in the colon. Furthermore, mesalazine also has the potential to inhibit the activation of Nuclear Factor kappa B (NFkB) and consequently the production of key pro-inflammatory cytokines. It has been proposed that reduced expression of PPAR gamma nuclear receptors (gamma form of peroxisome proliferator-activated receptors) may be implicated in ulcerative colitis, and that mesalazine produces pharmacodynamic effects through direct activation of PPAR gamma receptors in the colonic/rectal epithelium. Other research also showed the potential involvement of inducible NO synthase (iNOS) and that mesalazine can inhibit this enzyme to amiliorate the enteropathy in inflammatory bowel diseases. Moreover, since increased leukocyte migration, abnormal cytokine production, increased production of arachidonic acid metabolites, particularly leukotriene B4, and increased free radical formation in the inflamed intestinal tissue are all present in patients with inflammatory bowel disease it is also believed that mesalazine has in-vitro and in-vivo pharmacological effects that inhibit leukocyte chemotaxis, decrease cytokine and leukotriene production and scavenge for free radicals., Mesalamine is effective in the treatment of inflammatory bowel diseases. However, the mechanisms of action of mesalamine remain unclear. IEC-6 and IRD-98, nontransformed rat small intestinal epithelial cell lines, were used to examine the effect of mesalamine on the expression of manganese superoxide dismutase (MnSOD). Rats were given mesalamine enemas to determine the effect on colonic MnSOD expression. Treatment with mesalamine at 0.02 or 2 mg/mL induced MnSOD mRNA levels 2.67-fold or 5.66-fold, respectively. Inhibition of 5-lipoxygenase activating protein with MK-886 or cyclooxygenase with indomethacin did not influence the level of MnSOD mRNA. Nuclear run-on experiments demonstrated an increase in de novo transcription following treatment with mesalamine. MnSOD protein levels were induced 2-fold at 24 hr and 4.23-fold at 48 hr following treatment with 1 mg/mL mesalamine. Mesalamine increased MnSOD 1.7-fold in vivo. Pretreatment with mesalamine significantly protected IRD-98 cells from tumor necrosis factor-alpha cytotoxicity. This is the first example of transcriptional gene regulation by mesalamine. The induction of MnSOD by mesalamine may contribute to the therapeutic mechanism of mesalamine., Mucosal production of arachidonic acid metabolites, both through the cyclooxygenase and lipoxygenase pathways, is increased in patients with inflammatory bowel disease. Mesalamine appears to diminish inflammation by inhibiting cyclooxygenase and lipoxygenase, thereby decreasing the production of prostaglandins, and leukotrienes and hydroxyeicosatetraenoic acids (HETs), respectively. It is also believed that mesalamine acts aas a scavenger of oxygen-derived free radicals, which are produced in greater numbers in patients with inflammatory bowel disease., Derivatives of 5-aminosalicylic acid (mesalamine) represent a mainstay in inflammatory bowel disease therapy, yet the precise mechanism of their therapeutic action is unknown. Because tumor necrosis factor (TNF)-alpha is important in the pathogenesis of inflammatory bowel disease, we investigated the effect of mesalamine on TNF-alpha-regulated signal transduction and proliferation in intestinal epithelial cells. Young adult mouse colon cells were studied with TNF-alpha, epidermal growth factor, or ceramide in the presence or absence of mesalamine. Proliferation was studied by hemocytometry. Mitogen-activated protein (MAP) kinase activation and IkappaBalpha expression were determined by Western blot analysis. Nuclear transcription factor kappaB (NF-kappaB) nuclear translocation was determined by confocal laser immunofluorescent microscopy. The antiproliferative effects of TNF-alpha were blocked by mesalamine. TNF-alpha and ceramide activation of MAP kinase were inhibited by mesalamine, whereas epidermal growth factor activation of MAP kinase was unaffected. TNF-alpha-stimulated NF-kappaB activation and nuclear translocation and the degradation of Ikappa-Balpha were blocked by mesalamine. Mesalamine inhibits TNF-alpha-mediated effects on intestinal epithelial cell proliferation and activation of MAP kinase and NF-kappaB. Therefore, it may function as a therapeutic agent based on its ability to disrupt critical signal transduction events in the intestinal cell necessary for perpetuation of the chronic inflammatory state. | |
Record name | Mesalazine | |
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Color/Form |
White to pinkish crystals | |
CAS No. |
89-57-6 | |
Record name | 5-AMINOSALICYLIC ACID | |
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Record name | 5-Aminosalicylic acid | |
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Record name | Benzoic acid, 5-amino-2-hydroxy- | |
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Record name | MESALAMINE | |
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Record name | Mesalazine | |
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Melting Point |
536 °F (decomposes) (NTP, 1992), 260-280 °C, 283 °C | |
Record name | 5-AMINOSALICYLIC ACID | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.